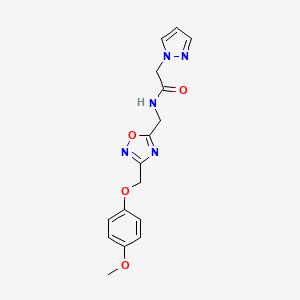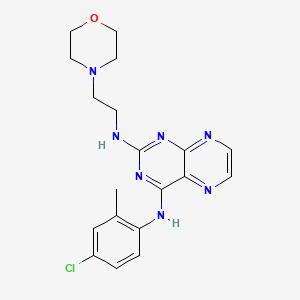![molecular formula C22H18FN3O3 B2498539 1-(2-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921840-39-3](/img/structure/B2498539.png)
1-(2-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrido[3,2-d]pyrimidine derivatives involves several key steps, including the formation of the pyrimidine ring and the introduction of substituents at strategic positions to achieve the desired chemical structure. An efficient synthesis route for a closely related compound, involving the formation of the pyrido[1,2-c]pyrimidine core through a nearly quantitative ring-closing reaction, has been described by Rosen, German, and Kerns (2009) in Tetrahedron Letters, highlighting the methodological advancements in synthesizing this class of compounds (Rosen, German, & Kerns, 2009).
Molecular Structure Analysis
The molecular structure of pyrido[3,2-d]pyrimidine derivatives is characterized by a fused bicyclic system comprising a pyrimidine ring connected to a pyridine ring. Structural elucidation using spectral techniques such as NMR, UV-visible, and FT-IR spectroscopy, alongside single-crystal X-ray diffraction analysis, provides comprehensive insights into the geometric parameters, electronic structures, and intermolecular interactions within these molecules. Ashraf et al. (2019) conducted a detailed investigation on the structural and spectral properties of hydroxybenzoylpyrido[2,3-d]pyrimidine heterocycle derivatives, contributing to the understanding of their electronic and molecular structures (Ashraf et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of pyrido[3,2-d]pyrimidine derivatives can be influenced by the presence of substituents, which affect their ability to undergo various chemical reactions. The introduction of fluorobenzyl and methoxybenzyl groups, for example, can significantly impact the compound's reactivity, as demonstrated by Kim et al. (2006), who explored the NF-kB inhibition activities of trisubstituted tetrahydro-2H-pyrazino[1,2-a]pyrimidine-4,7-diones (Kim et al., 2006).
Physical Properties Analysis
The physical properties of pyrido[3,2-d]pyrimidine derivatives, such as solubility, permeability, and intrinsic clearance values, are crucial for their pharmacokinetic profile. Jatczak et al. (2014) developed a synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and evaluated their biopharmaceutical properties, revealing significant variations that could affect their bioavailability and therapeutic potential (Jatczak et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyrido[3,2-d]pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. Studies on the synthesis and herbicidal activities of similar compounds, such as the one conducted by Huazheng (2013), shed light on the impact of specific functional groups on the compound's chemical behavior and potential applications beyond pharmacology (Huazheng, 2013).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research has been conducted on the synthesis of novel pyrimidine derivatives, including those with modifications such as fluorine substitutions, which are of interest for their potential applications in medicinal chemistry and as tracer molecules for non-invasive imaging technologies like positron emission tomography (PET) (Gazivoda Kraljević et al., 2011).
- Another study focused on the synthesis and urease inhibition of pyrimidine diones, indicating their potential utility in addressing conditions related to urease activity (Rauf et al., 2010).
Biological Activities
- The exploration of pyrimidine diones for their herbicidal activities suggests their application in agricultural sciences, with some compounds demonstrating significant efficacy against certain plant species (Huazheng, 2013).
- A study on the nonlinear optical properties of novel styryl dyes based on pyrimidine dione derivatives highlights their potential in developing materials for optical and electronic devices (Shettigar et al., 2009).
Molecular Interactions and Structural Analysis
- Investigations into the crystal structures of pyrimidine diones offer insights into their molecular interactions, which is crucial for the design of pharmaceuticals and materials with specific properties (Trilleras et al., 2009).
- The antimicrobial and anticancer activities of pyrimidine derivatives underscore their significance in the development of new therapeutic agents (Aremu et al., 2017).
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3/c1-29-17-10-8-15(9-11-17)13-26-21(27)20-19(7-4-12-24-20)25(22(26)28)14-16-5-2-3-6-18(16)23/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGWVDTUMQFLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

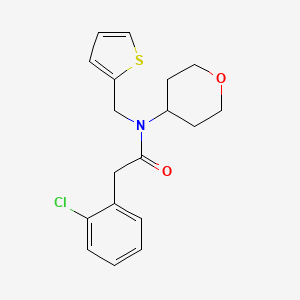
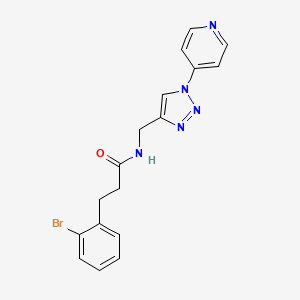

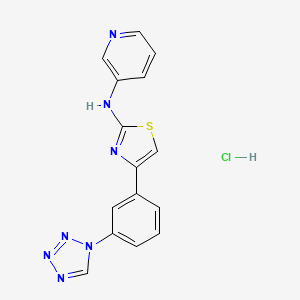
![6-benzyl-3-[(3-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498465.png)
![N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2498466.png)
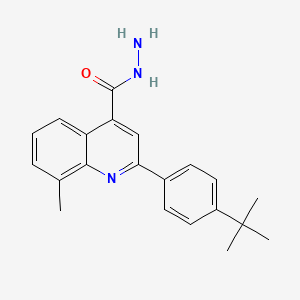
![1-(4-fluorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2498468.png)
![N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2498470.png)
![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2498471.png)
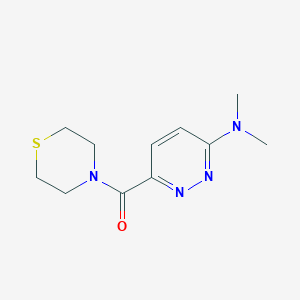
![N-(3,4-dimethoxyphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2498473.png)
